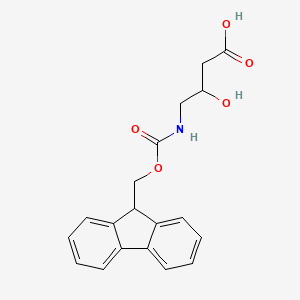
Fmoc-4-アミノ-3-ヒドロキシブタン酸
説明
Fmoc-4-amino-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-4-amino-3-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-amino-3-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
Fmoc-Ahb-OHは、ペプチド合成におけるビルディングブロックとして広く使用されています。 ペプチド鎖への組み込みは、生成されるペプチドの生物活性と安定性を大幅に向上させる可能性があります 。これは、安定性の向上により薬物動態が改善される可能性のある治療用ペプチドの開発において特に役立ちます。
ペプチド特性の改変
Fmoc-Ahb-OHの親水性により、ペプチドに親水性または両親媒性の特性を導入できます 。この改変により、溶解性を向上させ、細胞への浸透性を促進することができます。これは、薬物または分子プローブとして機能するペプチドにとって重要です。
官能基の導入
Fmoc-Ahb-OHを使用して、ペプチドに特定の官能基を導入できます。これは、さらなる化学修飾に使用できます 。これは、ペプチドが薬物、イメージング剤、またはポリマーなどの他の分子と結合されて、新規の生物活性化合物を作成する生体結合の分野で特に価値があります。
構造研究
ペプチドにFmoc-Ahb-OHを組み込むことで、立体配座の制約を導入することにより、構造研究を支援できます 。これは、ペプチドの構造活性相関を理解するのに役立ちます。これは、合理的な創薬にとって不可欠です。
プロテオミクス研究
Fmoc-Ahb-OHは、プロテオミクス研究で、天然タンパク質の構造を模倣したペプチドを合成するために使用されます 。これらの合成ペプチドは、質量分析ベースのプロテオミクス分析における標準または試薬として使用でき、タンパク質の同定と定量に役立ちます。
材料科学への応用
Fmoc-Ahb-OHの独自の特性により、ペプチドが自己組織化材料を作成するために使用される材料科学への応用に適しています 。これらの材料は、ナノテクノロジー、バイオテクノロジー、および生体医用デバイスの構成要素としての潜在的な用途があります。
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Methoxymethyl)cyclopentyl]amine hydrochloride](/img/structure/B1390263.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)


![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
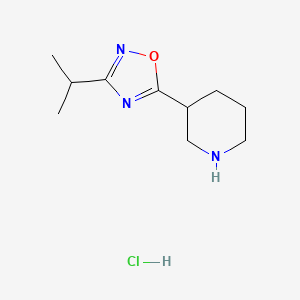
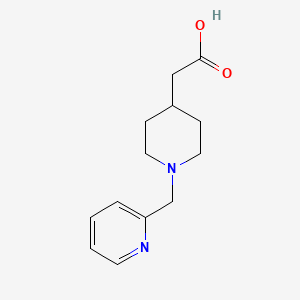
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
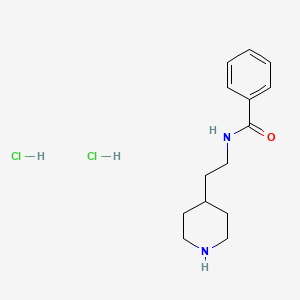
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)
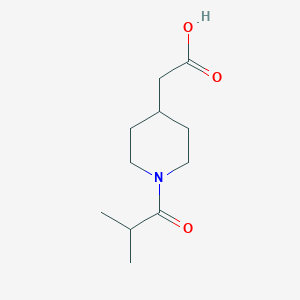
![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

